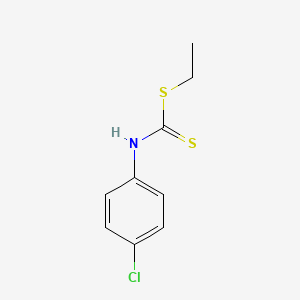

ethyl N-(4-chlorophenyl)carbamodithioate

説明

Ethyl N-(4-chlorophenyl)carbamodithioate is a carbamodithioate derivative characterized by an ethyl group, a 4-chlorophenyl substituent, and a dithiocarbamate functional group (S,S-thiocarbamate). While direct data for this compound are unavailable in the provided evidence, its structure can be inferred from analogs (e.g., methyl N-methyl-N-(4-methylphenyl)carbamodithioate , (4-chlorophenyl)methyl N-benzylcarbamodithioate ). Carbamodithioates are sulfur-rich compounds often studied for their reactivity, biological activity, and applications in agrochemicals or pharmaceuticals.

特性

CAS番号 |

709-88-6 |

|---|---|

分子式 |

C9H10ClNS2 |

分子量 |

231.8 g/mol |

IUPAC名 |

ethyl N-(4-chlorophenyl)carbamodithioate |

InChI |

InChI=1S/C9H10ClNS2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12) |

InChIキー |

UAFPVNYQHGIWIN-UHFFFAOYSA-N |

正規SMILES |

CCSC(=S)NC1=CC=C(C=C1)Cl |

製品の起源 |

United States |

準備方法

Two-Step Alkylation of 4-Chloroaniline

This method involves initial dithiocarbamate salt formation followed by ethylation:

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temp (°C) | 0–25 | |

| Solvent | Acetone/DMF | |

| Purification | Ethanol recrystallization |

One-Pot Synthesis via In Situ Alkylation

A streamlined approach combines dithiocarbamate formation and ethylation in a single vessel:

- Procedure : 4-Chloroaniline (10 mmol), carbon disulfide (12 mmol), and ethyl iodide (12 mmol) are stirred in methanol with K₂CO₃ (15 mmol) at 25°C for 24 hours.

- Workup : The product precipitates upon dilution with water and is purified via column chromatography (chloroform:methanol, 99:1).

- Yield : ~70%.

Alternative Ethylating Agents

For improved efficiency, ethyl bromide or diethyl sulfate may substitute ethyl iodide:

- Diethyl Sulfate : Reacted with the dithiocarbamate salt in DMSO at 50°C for 3 hours, yielding 65–68%.

- Ethyl Bromide : Requires longer reaction times (18–24 hours) but offers cost benefits.

Spectroscopic Characterization

Critical analytical data for validation:

- ¹H NMR (DMSO-d₆) : δ 1.35 (t, 3H, CH₂CH₃), 4.25 (q, 2H, CH₂CH₃), 7.40–7.60 (m, 4H, Ar-H).

- IR (KBr) : 1450 cm⁻¹ (C=S), 1250 cm⁻¹ (C-N).

- Elemental Analysis : Calculated for C₉H₁₀ClNS₂: C 45.85%, H 4.28%, N 5.94%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Two-Step Alkylation | 60–75 | ≥95 | 18–24 |

| One-Pot Synthesis | 70 | 90 | 24 |

| Diethyl Sulfate | 65–68 | 85 | 3–5 |

Industrial-Scale Considerations

- Safety : Carbon disulfide and ethyl iodide require handling under inert conditions due to toxicity and volatility.

- Cost Optimization : Ethyl bromide is preferred for large-scale synthesis despite longer reaction times.

化学反応の分析

Types of Reactions

Ethyl N-(4-chlorophenyl)carbamodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions may yield thiols or other reduced sulfur-containing compounds.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can react with the chlorophenyl group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl N-(4-chlorophenyl)sulfoxide, while substitution with an amine could produce ethyl N-(4-aminophenyl)carbamodithioate.

科学的研究の応用

Ethyl N-(4-chlorophenyl)carbamodithioate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

Biology: The compound’s biological activity is studied for potential use as a pesticide or fungicide.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of ethyl N-(4-chlorophenyl)carbamodithioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with ethyl N-(4-chlorophenyl)carbamodithioate but differ in substituents or sulfur content:

| Compound Name | Key Structural Features | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Methyl N-methyl-N-(4-methylphenyl)carbamodithioate | Methyl groups on N and aryl ring; carbamodithioate | 62604-12-0 | C10H13NS2 | 211.34 |

| (4-Chlorophenyl)methyl N-benzylcarbamodithioate | Benzyl and 4-chlorophenyl groups; carbamodithioate | 22623-37-6 | C15H14ClNS2 | 307.86 |

| S-Ethyl N-(4-chlorophenyl)carbamothioate | Ethyl group; carbamothioate (single sulfur) | 25092-90-4 | C9H10ClNOS | 215.70 |

Physical and Chemical Properties

Table 1: Comparative Physical Properties

Key Observations:

- Molecular Weight: The benzyl-substituted analog (307.86 g/mol) has the highest molecular weight due to bulky substituents.

- Boiling Point: The benzyl-containing compound exhibits a high boiling point (443.2°C), likely due to increased van der Waals interactions .

- Lipophilicity: S-Ethyl N-(4-chlorophenyl)carbamothioate has a LogP of 3.698 , indicating moderate lipophilicity, which may influence bioavailability compared to carbamodithioates.

Reactivity and Stability

- Carbamodithioate vs. Carbamothioate: Carbamodithioates (two sulfur atoms) are more reactive in metal chelation and redox reactions compared to carbamothioates (one sulfur). This difference could impact applications in catalysis or biological systems.

- Methyl or ethyl groups on the nitrogen atom may reduce steric hindrance, affecting reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。